molecular formula C9H7ClO2S2 B11748091 Benzo[b]thiophene-6-methanesulfonyl chloride

Benzo[b]thiophene-6-methanesulfonyl chloride

Cat. No.: B11748091
M. Wt: 246.7 g/mol
InChI Key: FIICSEWKMRHBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-6-methanesulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-6-methanesulfonyl chloride can be synthesized through several methods. One common approach involves the iodocyclization and oxidation of alkynes to produce methyl sulfone-containing benzo[b]thiophenes . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using palladium-catalyzed coupling reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-6-methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, alkynyl sulfides, and aryne intermediates. Reaction conditions often involve mild temperatures and the use of solvents such as toluene .

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzo[b]thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene-6-methanesulfonyl chloride include:

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-3-carboxylic acid
  • Benzo[b]thiophene-2-sulfonamide

Properties

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

1-benzothiophen-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2

InChI Key

FIICSEWKMRHBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.